molecular formula C11H10N2O B15203316 2-Amino-1-(quinolin-3-yl)ethan-1-one

2-Amino-1-(quinolin-3-yl)ethan-1-one

Cat. No.: B15203316
M. Wt: 186.21 g/mol
InChI Key: MWJNRASRRMHGCF-UHFFFAOYSA-N
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Description

2-Amino-1-(quinolin-3-yl)ethan-1-one is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline ring system fused with an aminoethyl ketone group, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(quinolin-3-yl)ethan-1-one typically involves the condensation of 3-quinolinecarboxaldehyde with glycine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with various functional groups.

    Reduction: The compound can be reduced to form 2-amino-1-(quinolin-3-yl)ethanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives with ketone or carboxylic acid groups.

    Reduction: 2-Amino-1-(quinolin-3-yl)ethanol.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-1-(quinolin-3-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(quinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication process. Additionally, the aminoethyl ketone group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. These interactions disrupt cellular processes, making the compound effective in various therapeutic applications.

Comparison with Similar Compounds

  • 2-Amino-1-(quinolin-2-yl)ethan-1-one
  • 2-Amino-1-(quinolin-4-yl)ethan-1-one
  • 2-Amino-1-(quinolin-6-yl)ethan-1-one

Comparison: While these compounds share a similar quinoline structure, the position of the aminoethyl ketone group significantly affects their chemical properties and biological activities. 2-Amino-1-(quinolin-3-yl)ethan-1-one is unique due to its specific binding affinity and reactivity, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-amino-1-quinolin-3-ylethanone

InChI

InChI=1S/C11H10N2O/c12-6-11(14)9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7H,6,12H2

InChI Key

MWJNRASRRMHGCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)CN

Origin of Product

United States

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